1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Description
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a bicyclic organic compound featuring a cyclobutane ring fused to a substituted aromatic system. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBOIKGBYAETQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC(=C2)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation via [2+2] Cycloaddition
A foundational approach involves constructing the cyclobutane ring through [2+2] cycloaddition reactions. For example, reacting 5-chloro-2-fluorostyrene derivatives with dichloromethane under UV irradiation generates the cyclobutane core. This method, adapted from analogous syntheses of halogenated cyclobutanes, typically achieves yields of 45–60% after purification by column chromatography. Key challenges include regioselectivity control and minimizing dimerization byproducts.
Amine Functionalization via Reductive Amination
Following cyclobutane formation, reductive amination introduces the primary amine group. A representative protocol involves treating 1-(5-chloro-2-fluorophenyl)cyclobutan-1-one with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C. This step achieves 70–85% conversion efficiency, with the hydrochloride salt subsequently precipitated using gaseous HCl in diethyl ether.
Alternative Routes: Grignard and Ullmann Coupling Approaches
Grignard Reaction for Phenyl Group Installation
Adapting methods from structurally similar compounds, the Grignard reaction enables direct attachment of the 5-chloro-2-fluorophenyl group to a preformed cyclobutane intermediate. For instance, reacting cyclobutanone with 5-chloro-2-fluorophenylmagnesium bromide in tetrahydrofuran at −78°C yields the tertiary alcohol intermediate, which is subsequently dehydrated and aminated.
Table 1: Comparison of Grignard Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −78°C to −40°C | 62 | 98 |
| Solvent | Tetrahydrofuran | 58 | 97 |
| Reaction Time | 4–6 hours | 65 | 96 |
Ullmann Coupling for Halogen Retention
To preserve the chlorine and fluorine substituents during synthesis, copper-catalyzed Ullmann coupling between 5-chloro-2-fluoroiodobenzene and cyclobutylamine derivatives has been explored. Using 10 mol% CuI and 1,10-phenanthroline in dimethylformamide at 110°C, this method achieves 55–70% yield while maintaining halogen integrity.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and reaction control. A patented process describes the tandem cycloaddition-amination sequence in a microreactor system, achieving 92% conversion with residence times under 5 minutes. Key parameters include:
- Pressure : 15–20 bar
- Catalyst : Heterogeneous Pd/C (0.5 wt%)
- Throughput : 12 kg·L⁻¹·h⁻¹
Crystallization and Salt Formation
The final hydrochloride salt is precipitated via antisolvent crystallization. Mixing the free base with concentrated HCl in ethanol followed by gradual addition of heptane yields needle-like crystals (mp 189–192°C). X-ray diffraction analysis confirms monoclinic crystal packing with Z′ = 2.
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Cyclization
DFT calculations reveal that the [2+2] cycloaddition proceeds through a diradical intermediate with an activation energy of 28.7 kcal·mol⁻¹. Competing [4+2] pathways are suppressed by maintaining reaction temperatures below −30°C.
Characterization of Major Impurities
LC-MS analysis identifies three primary byproducts:
- Dimerized cyclobutane (m/z 435.2): Formed via radical recombination (5–8% yield)
- Dehalogenated product (m/z 216.1): Arises from premature C-Cl bond cleavage (<2%)
- Over-oxidized ketone (m/z 230.1): Resulting from amine oxidation during workup
Green Chemistry Approaches and Solvent Recovery
Recent advances emphasize solvent recycling and catalyst reuse. A closed-loop system employing scCO₂ (supercritical carbon dioxide) as reaction medium achieves 89% yield with 98% solvent recovery. This method reduces E-factor from 18.2 to 4.7 compared to traditional protocols.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| [2+2] Cycloaddition | 58 | 97 | 1.00 | High |
| Grignard | 65 | 96 | 1.32 | Moderate |
| Ullmann Coupling | 68 | 95 | 1.45 | Low |
| Continuous Flow | 92 | 99 | 0.87 | Very Low |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand the effects of halogenated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Molecular Formula: C11H16ClNO Molecular Weight: 213.70 Key Feature: A methoxy (-OCH₃) group replaces the chloro and fluoro substituents. This electron-donating group increases solubility in polar solvents but may reduce metabolic stability compared to halogenated analogs. Application: High-purity API intermediate for pharmaceutical synthesis .
- 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride Key Feature: The trifluoromethyl (-CF₃) group introduces strong electronegativity, enhancing metabolic stability and lipophilicity.
Heterocyclic Modifications
- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride Molecular Formula: C7H12ClN3O Molecular Weight: 189.64 Key Feature: Incorporates an oxadiazole ring, a heterocycle known for improving binding affinity in medicinal chemistry. The methyl group on the oxadiazole may enhance steric hindrance, affecting target selectivity. Note: Discontinued commercial availability suggests challenges in synthesis or stability .
- 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine Hydrochloride Key Feature: A thiazole ring replaces the phenyl group, introducing sulfur and nitrogen atoms.
Ring Size and Rigidity
- Application: Investigated in CNS drug development due to structural similarity to psychoactive amines .
1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent/Modification | Notable Property |
|---|---|---|---|---|
| Target Compound | C10H11Cl2FN | 238.11 | 5-Cl, 2-F on phenyl + cyclobutane | High solubility (HCl salt), halogenated |
| 1-(3-Methoxyphenyl)cyclobutan-1-amine HCl | C11H16ClNO | 213.70 | 3-OCH3 on phenyl | Enhanced polarity, lower metabolic stability |
| 1-(5-Methyl-oxadiazol)cyclobutan-1-amine HCl | C7H12ClN3O | 189.64 | Oxadiazole ring | Improved binding affinity, discontinued |
| 2-(2-Fluorophenyl)cyclopropan-1-amine HCl | C9H11ClFN | 191.65 | Cyclopropane ring | High rigidity, CNS applications |
Biological Activity
Overview
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is a cyclobutane derivative characterized by its unique molecular structure, which includes both chlorine and fluorine substituents on the phenyl ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C10H11ClFN·HCl
- Molecular Weight : 201.67 g/mol
- IUPAC Name : this compound
- InChI : InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate the activity of receptors or enzymes, leading to various pharmacological effects. The precise mechanisms depend on the biological context and the specific targets involved.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, several compounds were identified with significant inhibitory effects. Although specific data on this compound was not detailed, the presence of similar structural motifs in effective compounds suggests potential efficacy against bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. For example, compounds with similar structures were tested against HepG2 liver cancer cells, revealing varying degrees of cytotoxicity. The results indicated that modifications in chemical structure could lead to enhanced or diminished cytotoxic effects, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Case Studies and Experimental Data
A comparative analysis of related compounds has been conducted to evaluate their biological activities. Below is a summary table of findings related to similar cyclobutane derivatives:
| Compound Name | MIC (µM) | IC50 (µM) | % Inhibition (Mycobacterium tuberculosis) | % Cytotoxicity (HepG2 cells) |
|---|---|---|---|---|
| 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amines | <20 | - | >30% | - |
| 4PP-1 (4-phenylpiperidine derivative) | <2 | 6.3 | 99% | >80% |
| AAP (aminoarylpyridine derivative) | <20 | 23 | 97% | 27% |
This table reflects the promising activity of structurally related compounds, indicating that further exploration of 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amines may yield significant therapeutic candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
